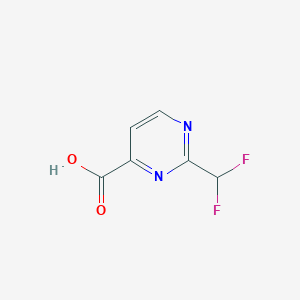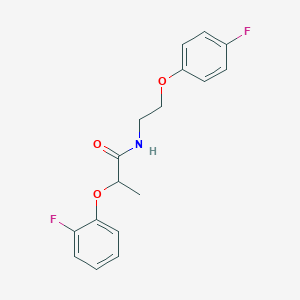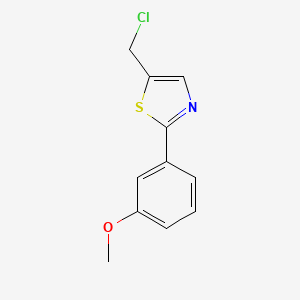
(2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine is a synthetic organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a nitrophenyl group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 3-nitroaniline in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with ethyl isothiocyanate to yield the desired thiazole compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated under reflux conditions to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
(2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of the corresponding amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, palladium on carbon (Pd/C), ethanol, and hydrogen gas.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO), and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
(2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of (2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential bacterial proteins or disrupt the integrity of bacterial cell membranes. The compound’s anticancer properties could be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
相似化合物的比较
Similar Compounds
- (2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine can be compared with other thiazole derivatives such as:
- (2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine
- (2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(2-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine
- (2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-3-20-17(13-7-9-16(24-2)10-8-13)12-25-18(20)19-14-5-4-6-15(11-14)21(22)23/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPFJINITVJYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B2563476.png)
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2563477.png)
![2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide](/img/structure/B2563479.png)
![[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride](/img/structure/B2563480.png)
![1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563482.png)
![5-(cinnamylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2563483.png)
![methyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2563486.png)
![N-(3,5-dimethylphenyl)-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2563489.png)
![3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2563490.png)

![4-[5-(4-bromophenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid](/img/structure/B2563492.png)
![2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid](/img/structure/B2563495.png)


